molecular formula C12H18BNO2 B14088611 (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid

(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid

Cat. No.: B14088611
M. Wt: 219.09 g/mol
InChI Key: MAQSQFJVTZKHQD-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tert-butyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and efficiency. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild and can be carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction would produce a biaryl compound, while oxidation of the boronic acid group would produce a boronic ester or borate .

Scientific Research Applications

(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, such as the Suzuki-Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between the boronic acid group and an aryl or vinyl halide, facilitated by a palladium catalyst . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid include other boronic acids and boronic esters, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which includes a tert-butyl group and a cyclopropyl group on the pyridine ring. This unique structure can impart specific reactivity and properties that are not observed in other boronic acids .

Properties

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

IUPAC Name

(2-tert-butyl-5-cyclopropylpyridin-3-yl)boronic acid

InChI

InChI=1S/C12H18BNO2/c1-12(2,3)11-10(13(15)16)6-9(7-14-11)8-4-5-8/h6-8,15-16H,4-5H2,1-3H3

InChI Key

MAQSQFJVTZKHQD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C(C)(C)C)C2CC2)(O)O

Origin of Product

United States

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